6,14,17,22,25-Pentaoxa-1,3,9,11-tetraazabicyclo[9.8.8]heptacosane-2,10-dione, 3,9-dimethyl-
Description
6,14,17,22,25-Pentaoxa-1,3,9,11-tetraazabicyclo[9.8.8]heptacosane-2,10-dione, 3,9-dimethyl- is a complex organic compound with a unique structure that includes multiple oxygen and nitrogen atoms. This compound is known for its cage-like three-dimensional structure, which makes it an interesting subject for various scientific studies .
Properties
CAS No. |
89863-13-8 |
|---|---|
Molecular Formula |
C20H38N4O7 |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
3,9-dimethyl-6,14,17,22,25-pentaoxa-1,3,9,11-tetrazabicyclo[9.8.8]heptacosane-2,10-dione |
InChI |
InChI=1S/C20H38N4O7/c1-21-3-9-27-10-4-22(2)20(26)24-7-13-30-17-15-28-11-5-23(19(21)25)6-12-29-16-18-31-14-8-24/h3-18H2,1-2H3 |
InChI Key |
CCGQSJDPZXRZOL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCOCCN(C(=O)N2CCOCCOCCN(C1=O)CCOCCOCC2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,14,17,22,25-Pentaoxa-1,3,9,11-tetraazabicyclo[9.8.8]heptacosane-2,10-dione, 3,9-dimethyl- involves multiple steps, including the formation of intermediate compounds. The reaction conditions typically require an inert atmosphere and controlled temperatures to ensure the stability of the intermediates and the final product .
Industrial Production Methods: The use of advanced equipment and automation can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 6,14,17,22,25-Pentaoxa-1,3,9,11-tetraazabicyclo[9.8.8]heptacosane-2,10-dione, 3,9-dimethyl- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of multiple oxygen and nitrogen atoms in the compound .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions often involve specific temperatures and pH levels to optimize the reaction rates and yields .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
6,14,17,22,25-Pentaoxa-1,3,9,11-tetraazabicyclo[9.8.8]heptacosane-2,10-dione, 3,9-dimethyl- has a wide range of scientific research applications. It is used in chemistry for studying complexation and coordination chemistry due to its ability to form stable complexes with metal ions . In biology, it is used as a sequestering agent for metal ions, which can be useful in various biochemical assays . In medicine, its unique structure makes it a potential candidate for drug delivery systems . In industry, it is used in the synthesis of advanced materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of 6,14,17,22,25-Pentaoxa-1,3,9,11-tetraazabicyclo[9.8.8]heptacosane-2,10-dione, 3,9-dimethyl- involves its ability to form stable complexes with metal ions. This complexation can influence various biochemical pathways and molecular targets, making it useful in both biological and chemical applications . The compound’s cage-like structure allows it to encapsulate metal ions, thereby altering their reactivity and availability .
Comparison with Similar Compounds
- 1,3,6,9,12-Pentaoxa-2-thiacyclotetradecane 2,2-dioxide
- 4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane
- 6,6,8,8-Tetramethyl-2,5,7,9,12-pentaoxa-6,8-disilatridecane
Uniqueness: What sets 6,14,17,22,25-Pentaoxa-1,3,9,11-tetraazabicyclo[9.8.8]heptacosane-2,10-dione, 3,9-dimethyl- apart from these similar compounds is its unique combination of oxygen and nitrogen atoms in a cage-like structure. This configuration provides it with exceptional complexation abilities and stability, making it highly valuable in various scientific and industrial applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
